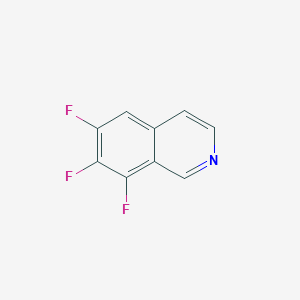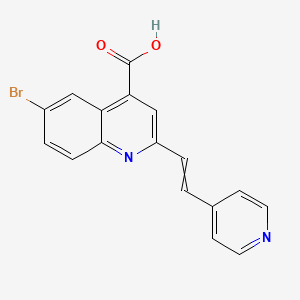
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2. It is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a pyridinyl ethenyl group.
Méthodes De Préparation
The synthesis of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoquinoline and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 2-bromoquinoline undergoes a condensation reaction with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-[2-(pyridin-4-yl)ethenyl]quinoline.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the quinoline ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
Analyse Des Réactions Chimiques
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ethenyl group to an ethyl group.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
Applications De Recherche Scientifique
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-bromoquinoline: Lacks the pyridinyl ethenyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-pyridinecarboxaldehyde: Lacks the quinoline core and bromine atom, limiting its applications in coordination chemistry.
Quinoline-4-carboxylic acid: Lacks the bromine atom and pyridinyl ethenyl group, reducing its potential as a building block for more complex molecules.
Propriétés
Formule moléculaire |
C17H11BrN2O2 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22) |
Clé InChI |
KKNHYSSJHQAITJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)

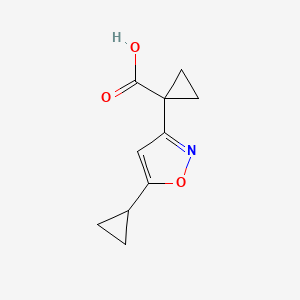

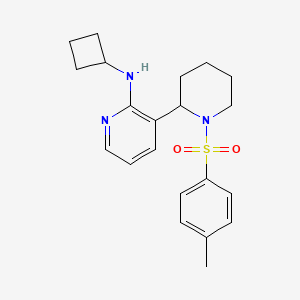
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)


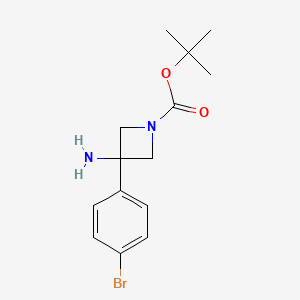

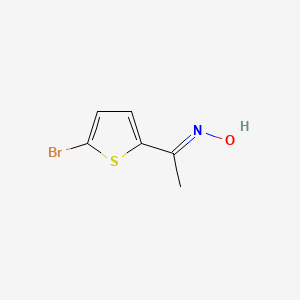
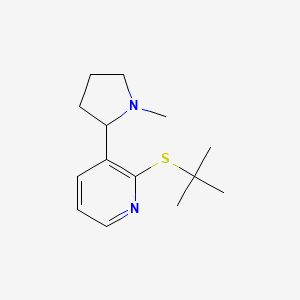
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
